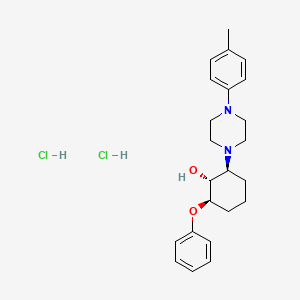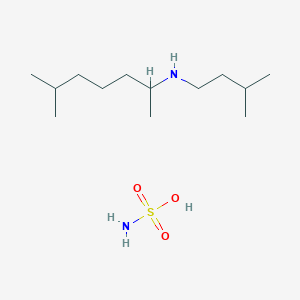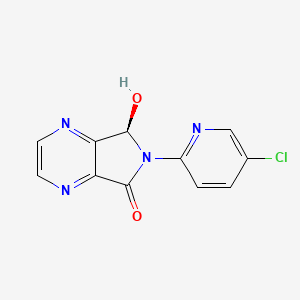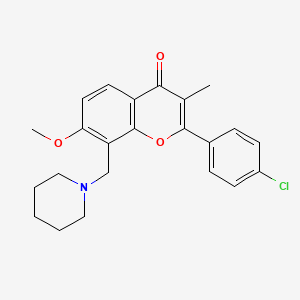
Cevadine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cevadine sulfate is a naturally occurring steroidal alkaloid found in plants of the lily family, specifically the genera Veratrum and Schoenocaulon . It is known for its potent neurotoxic properties, which are primarily due to its ability to bind to and prevent the inactivation of voltage-gated sodium ion channels in nerve, heart, and skeletal muscle cell membranes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cevadine sulfate involves the extraction of cevadine from natural sources, followed by its conversion to the sulfate form. The extraction process typically involves the use of organic solvents to isolate cevadine from plant materials. Once isolated, cevadine can be converted to this compound through a sulfation reaction. This reaction involves the use of sulfating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The extraction process is optimized for higher yields, and the sulfation reaction is carried out in large reactors to ensure consistent product quality. The final product is purified through crystallization or other suitable methods to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Cevadine sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogens, alkylating agents; reactions are conducted under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying steroidal alkaloids.
Biology: Investigated for its effects on ion channels and its potential as a tool for studying neurotoxicity.
Medicine: Explored for its potential use in developing new drugs for treating conditions related to ion channel dysfunction.
Agriculture: Used as a natural pesticide due to its neurotoxic effects on pests .
Mecanismo De Acción
Cevadine sulfate exerts its effects by binding to voltage-gated sodium ion channels in cell membranes. This binding prevents the inactivation of these channels, leading to prolonged depolarization and increased nerve excitability. The increased intracellular calcium ion concentrations resulting from this action contribute to its neurotoxic effects .
Comparación Con Compuestos Similares
Cevadine sulfate is similar to other steroidal alkaloids such as veratridine and veracevine. it is unique in its specific binding affinity and the potency of its neurotoxic effects. Veratridine, for example, also binds to sodium ion channels but has a different binding site and mechanism of action . Veracevine, on the other hand, is less potent and has different pharmacological properties .
List of Similar Compounds
- Veratridine
- Veracevine
- Veratramine
- Procaine (for comparison in terms of pharmacological effects)
Propiedades
Número CAS |
7770-31-2 |
|---|---|
Fórmula molecular |
C64H100N2O22S |
Peso molecular |
1281.5 g/mol |
Nombre IUPAC |
[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate;sulfuric acid |
InChI |
InChI=1S/2C32H49NO9.H2O4S/c2*1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36;1-5(2,3)4/h2*6,17,19-24,34,36-40H,7-16H2,1-5H3;(H2,1,2,3,4)/b2*18-6-;/t2*17-,19-,20-,21-,22-,23-,24-,26-,27+,28+,29+,30+,31-,32-;/m00./s1 |
Clave InChI |
LVNNUOZILAFQRM-OERGDMKHSA-N |
SMILES isomérico |
C/C=C(\C(=O)O[C@@H]1[C@]2(O[C@@]34[C@]([C@@H]2CC[C@H]3[C@]5([C@@](C4)([C@H]6[C@@]([C@@]([C@H]7N(C6)C[C@H](CC7)C)(O)C)([C@H](C5)O)O)O)O)(CC1)C)O)/C.C/C=C(\C(=O)O[C@@H]1[C@]2(O[C@@]34[C@]([C@@H]2CC[C@H]3[C@]5([C@@](C4)([C@H]6[C@@]([C@@]([C@H]7N(C6)C[C@H](CC7)C)(O)C)([C@H](C5)O)O)O)O)(CC1)C)O)/C.OS(=O)(=O)O |
SMILES canónico |
CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C.CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


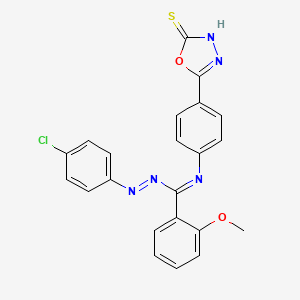

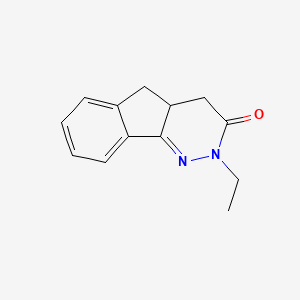
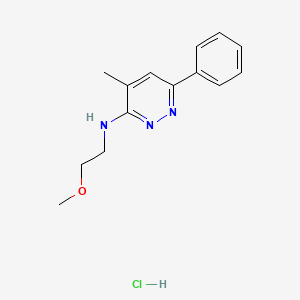
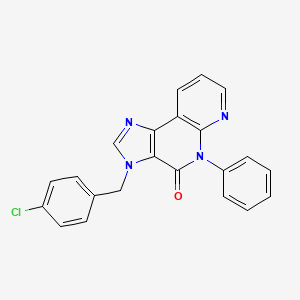
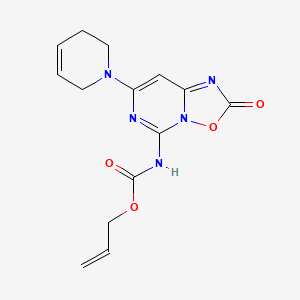
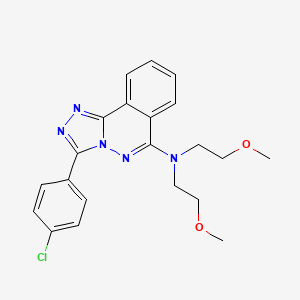
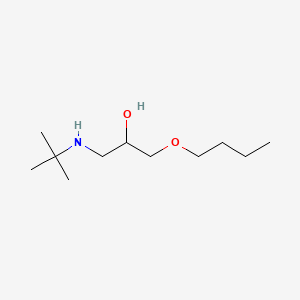
![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B15189933.png)

